molecular formula C14H20N2O B7153242 N-(1-bicyclo[2.2.1]heptanylmethyl)-2-methyl-1H-pyrrole-3-carboxamide

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B7153242
M. Wt: 232.32 g/mol
InChI Key: PQBWWNLNNAXLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-methyl-1H-pyrrole-3-carboxamide is a compound that features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement. This compound is of interest in various fields of scientific research, including medicinal chemistry and materials science, due to its potential biological activities and structural properties.

Properties

IUPAC Name

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-methyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-12(4-7-15-10)13(17)16-9-14-5-2-11(8-14)3-6-14/h4,7,11,15H,2-3,5-6,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBWWNLNNAXLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)NCC23CCC(C2)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bicyclo[2.2.1]heptanylmethyl)-2-methyl-1H-pyrrole-3-carboxamide typically involves the formation of the bicyclo[2.2.1]heptane core followed by functionalization to introduce the pyrrole and carboxamide groups. One common approach is the Diels-Alder reaction, which can be used to construct the bicyclo[2.2.1]heptane framework .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and other key steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-methyl-1H-pyrrole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:

Uniqueness

What sets N-(1-bicyclo[2.2.1]heptanylmethyl)-2-methyl-1H-pyrrole-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to act as a selective antagonist for the CXCR2 receptor, for example, highlights its potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.